- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)
942-70-1 structure
Product Name:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Número CAS:942-70-1
MF:C8H6FN3S
Megavatios:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642
Update Time:2025-05-20
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- Renchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- Clave inchi: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- Sonrisas: FC1C=CC(C2SC(N)=NN=2)=CC=1
Atributos calculados
- Calidad precisa: 195.02700
- Masa isotópica única: 195.027
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 173
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 80A^2
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.423g/cm3
- Punto de fusión: 238-243 °C
- Punto de ebullición: 351.9ºC at 760mmHg
- Punto de inflamación: 166.6ºC
- índice de refracción: 1.643
- PSA: 80.04000
- Logp: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H319
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36
- Instrucciones de Seguridad: S26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-1G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 1G |
563.58 | 2021-05-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
| TRC | F594485-100mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | F594485-250mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 250mg |
$ 69.00 | 2023-04-17 | ||
| TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
| TRC | F594485-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 1g |
$ 144.00 | 2023-04-17 | ||
| Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
| abcr | AB219777-5 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 5 g |
€228.70 | 2023-07-20 | |
| abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1236679-1g |
5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE |
942-70-1 | 98%(HPLC) | 1g |
$70 | 2024-06-07 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referencia
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
Referencia
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
Referencia
- Synthesis of glycine derivatives as aminopeptidase inhibitors, Nanchang Daxue Xuebao, 2011, 51(3), 8-12
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
Referencia
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referencia
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C
Referencia
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Referencia
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referencia
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Referencia
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referencia
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt
Referencia
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- 4-Fluorobenzohydrazide
- aminothiourea
- 4-fluorobenzaldehyde thiosemicarbazone
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Número de pedido:A844896
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):378.0
Correo electrónico:sales@amadischem.com
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Pureza:99%
Cantidad:25g
Precio ($):378.0